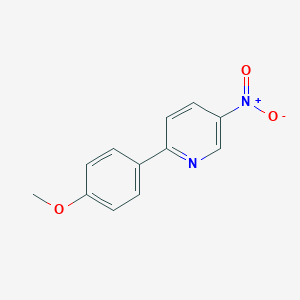

2-(4-Methoxyphenyl)-5-nitropyridine

概要

説明

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and state (solid, liquid, gas) at room temperature.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the reaction mechanisms involved.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties (UV-Vis, IR, NMR, etc.).科学的研究の応用

-

Scientific Field: Medicinal Chemistry

- Compound : 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one

- Application : This compound is a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives, which are being developed as novel calcium channel antagonists .

- Method : The compound was synthesized from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester .

- Results : The compound was successfully synthesized and is being studied for its potential as a calcium channel antagonist .

-

Scientific Field: Organic Chemistry

- Compound : 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

- Application : This compound was synthesized as part of a study on multicomponent reactions of various hydroxyl derivatives with arylglyoxals and Meldrum’s acid .

- Method : The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

- Results : The structure of the obtained compound was established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .

-

Scientific Field: Organic Chemistry

- Compound : ®-N-benzyl-1-(4-methoxyphenyl)-2-propylamine

- Application : This compound is used in the synthesis of anti-asthmatic drug (R,R)-formoterol .

- Method : The synthesis involves reacting ®-alpha-methyl phenyl ethylamine with p-methoxyl phenylacetone to produce an imine compound, and carrying out hydrogenation reduction reaction under the catalysis of Pt/C .

- Results : The novel synthesis method of ®-N-benzyl-1-(4-methoxyphenyl)-2-propylamine has the advantages of high yield, high stereoselectivity, mild reaction conditions, low cost .

-

Scientific Field: Organic Chemistry

- Compound : (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone

- Application : This compound exhibits a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand .

- Method : The compound was synthesized via a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .

- Results : The structure of the obtained compound was established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .

-

Scientific Field: Biochemistry

- Compound : 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside

- Application : This compound has been shown to have a neuroprotective effect against sodium nitroprusside-induced neurotoxicity in HT22 cells .

- Method : The compound was synthesized and its protective effects were studied in HT22 cells exposed to sodium nitroprusside .

- Results : The compound was found to inhibit intracellular reactive oxygen species and nitric oxide production, and regulate apoptosis-related gene and protein expression during sodium nitroprusside stimulation .

-

Scientific Field: Photovoltaics

- Compound : 2,2’,7,7’-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9’-spirobifluorene (Spiro-OMeTAD)

- Application : Spiro-OMeTAD is a commonly used hole-transporting material in perovskite solar cells .

- Method : Spiro-OMeTAD is applied as a layer in the fabrication of perovskite solar cells .

- Results : Solar cells using Spiro-OMeTAD as a hole-transporting material have achieved high power conversion efficiencies .

Safety And Hazards

This involves studying the compound’s toxicity, potential for causing irritation or allergic reactions, and any precautions that should be taken when handling it.

将来の方向性

This could involve discussing potential applications for the compound, areas where further research is needed, and how the compound could be modified to enhance its properties or reduce its side effects.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult scientific literature or conduct laboratory experiments.

特性

IUPAC Name |

2-(4-methoxyphenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFGZIXPQOUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377180 | |

| Record name | 2-(4-methoxyphenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-5-nitropyridine | |

CAS RN |

131941-25-8 | |

| Record name | 2-(4-methoxyphenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)